Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(17)7-9-15(10-8-14)13(16)18-11-12-5-3-2-4-6-12/h2-6,17H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYZJURNGHJWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441131 | |
| Record name | Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169750-57-6 | |
| Record name | Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Piperidine Skeleton Construction
The 4-hydroxy-4-methylpiperidine core can be synthesized via Grignard addition to 4-piperidone , a method validated in related systems. Treating 4-piperidone with methylmagnesium bromide in tetrahydrofuran (THF) at 0–25°C yields 4-hydroxy-4-methylpiperidine after acidic work-up. This step typically achieves 70–80% yield, with purity confirmed by (δ 1.40 ppm for methyl, δ 3.60–3.80 ppm for piperidine protons).
Carbamate Protection of the Piperidine Nitrogen
Introducing the benzyl carbamate group involves reacting 4-hydroxy-4-methylpiperidine with benzyl chloroformate under Schotten-Baumann conditions. This exothermic reaction requires careful temperature control (0–5°C) in dichloromethane (DCM) or ethyl acetate, with triethylamine as a base to neutralize HCl byproducts. The reaction proceeds quantitatively (>95% conversion) within 2–4 hours, as monitored by thin-layer chromatography (TLC).
Detailed Synthetic Procedures
Reaction Conditions
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Substrates : 4-Piperidone (1.0 eq), methylmagnesium bromide (3.0 eq in THF).
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Solvent : Anhydrous THF under nitrogen atmosphere.
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Temperature : 0°C (addition), then 25°C (stirring for 12 h).
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Work-up : Quench with saturated NHCl, extract with ethyl acetate, dry over NaSO, and concentrate.
Yield : 75–85%.
Purity Validation :
-
: Absence of ketone proton (δ 2.4–2.6 ppm in 4-piperidone).
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LC-MS : m/z 130.1 [M+H].
Optimization Parameters
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Base : Triethylamine (2.5 eq) vs. NaOH (aqueous). Triethylamine in DCM minimizes hydrolysis side reactions.
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Solvent : DCM > THF due to better solubility and lower polarity.
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Stoichiometry : Benzyl chloroformate (1.2 eq) ensures complete amine protection.
Procedure :
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Cool DCM to 0°C, add 4-hydroxy-4-methylpiperidine (1.0 eq) and triethylamine (2.5 eq).
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Slowly add benzyl chloroformate (1.2 eq) dropwise over 30 minutes.
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Warm to 25°C, stir for 2 hours.
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Wash with 1M HCl, saturated NaHCO, and brine. Dry and concentrate.
Yield : 85–90%.
Characterization :
-
IR : 1705 cm (C=O stretch of carbamate).
-
: δ 155.2 ppm (carbamate carbonyl).
Comparative Analysis of Alternative Routes
Reductive Amination Approach
An alternative pathway involves reductive amination of 4-methyl-4-hydroxypiperidine with benzyl chloroformate, though this method introduces complexity due to competing N-alkylation side reactions. Catalytic hydrogenation (H, Pd/C) at 50 psi achieves moderate yields (60–70%) but requires stringent exclusion of moisture.
Solid-Phase Synthesis
Immobilizing 4-hydroxy-4-methylpiperidine on Wang resin enables iterative carbamate formation, though scalability remains challenging. Reported yields for solid-phase routes rarely exceed 50% due to incomplete coupling and cleavage inefficiencies.
Critical Challenges and Mitigation Strategies
Steric Hindrance at C4
The 4-methyl group impedes reagent access to the piperidine nitrogen, necessitating:
Hydroxyl Group Reactivity
The C4 hydroxyl can undergo unintended O-benzylation unless protected. Trimethylsilyl (TMS) protection before carbamate formation prevents this, albeit adding two synthetic steps:
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Protection | TMSCl (1.5 eq), imidazole | DCM, 25°C, 2 h | 95% |
| Deprotection | TBAF (1.0 M in THF) | 25°C, 1 h | 90% |
Industrial-Scale Considerations
Cost-Benefit Analysis of Starting Materials
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to deprotonate the hydroxyl group, facilitating nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylate group would produce an alcohol.
Scientific Research Applications
Medicinal Chemistry
Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate serves as an essential building block for synthesizing various pharmacologically active compounds. Its structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. For instance, it has been used to develop derivatives targeting neurological disorders due to its potential to modulate enzyme activity and receptor functions.
Organic Synthesis
The compound is utilized as an intermediate in the preparation of more complex organic molecules. Its synthetic versatility makes it valuable in creating compounds with diverse functionalities, which can lead to the development of new materials or specialty chemicals.
Biological Studies
This compound has been investigated for its biological activities, including antimicrobial properties and the inhibition of transport proteins like P-glycoprotein (P-gp). Studies indicate that modifications to the piperidine moiety can enhance antibacterial effects against Gram-positive bacteria and improve drug bioavailability through P-gp inhibition .
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties. The presence of lipophilic substituents enhances membrane interaction, disrupting bacterial cell integrity. The structure-activity relationship (SAR) analysis indicates that specific functional groups can be optimized for increased antibacterial efficacy.
Inhibition of Transport Proteins
Recent studies highlight the compound's role in inhibiting P-glycoprotein, a critical transporter involved in drug absorption and resistance. Compounds similar to this compound have demonstrated enhanced P-gp inhibitory activity when hydroxyl or methoxy groups are introduced at specific positions on the piperidine ring. This suggests potential applications in enhancing the bioavailability of co-administered drugs .
Case Study 1: Antimicrobial Efficacy
A study explored the antimicrobial activity of various piperidine derivatives, including this compound. The results indicated that derivatives with additional hydrophobic groups exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. This study underscores the importance of structural modifications in developing effective antimicrobial agents.
Case Study 2: Drug Bioavailability
In a pharmacokinetic study, this compound was evaluated for its ability to inhibit P-glycoprotein-mediated transport in vitro. The findings revealed that the compound significantly increased the absorption of co-administered drugs by inhibiting P-glycoprotein function, suggesting its potential use in formulating drugs with improved bioavailability.
Mechanism of Action
The mechanism of action of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate is not well-documented, but it is likely to interact with biological targets through its piperidine ring. This ring structure is known to interact with various receptors and enzymes, potentially modulating their activity. The benzyl and hydroxyl groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Structural Modifications and Similarity Scores
The compound shares structural homology with several piperidine-based benzyl esters. Key analogs and their distinguishing features are summarized below:
| Compound Name | CAS Number | Substituents | Similarity Score | Key Applications |
|---|---|---|---|---|
| Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate | 95798-23-5 | 4-OH, 4-CH₃ | 1.00 | Synthetic intermediate, protective group chemistry |
| Benzyl 4-hydroxypiperidine-1-carboxylate | 648418-25-1 | 4-OH | 0.90 | Pharmacological intermediates |
| Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | 134575-14-7 | 4-CH₂OH | 0.97 | Drug discovery (e.g., hydroxymethyl modifications) |
| Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate | 161610-16-8 | 4-OH, 4-pyridinyl | N/A | Targeted therapeutics (heterocyclic bioactivity) |
| Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | 3939-01-3 | 4-O, 3-COOCH₃ | 0.87 | Research chemical (e.g., opioid synthesis) |
| Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | 61085-60-7 | 4-NHPh, 4-COOCH₃ | 0.93 | Remifentanil impurity studies |
Key Observations :
- Hydroxy vs.
- Oxo and Ester Modifications : The oxo group in CAS 3939-01-3 and ester variations (e.g., methyl vs. benzyl) alter reactivity, influencing hydrolysis rates and metabolic stability .
Biological Activity
Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate (BMPC) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including its effects on various biological systems, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
BMPC is characterized by the following chemical structure:
- Molecular Formula : C₁₄H₁₉NO₃
- Molecular Weight : 251.31 g/mol
The compound features a piperidine ring substituted with a benzyl group and a hydroxyl group at the 4-position, which is crucial for its biological activities.
Antimicrobial Activity
BMPC has shown promising antimicrobial properties. Studies indicate that derivatives of piperidine, including BMPC, can exhibit significant activity against various bacterial strains. For example, modifications of the piperidine moiety have been linked to enhanced antibacterial effects against Gram-positive bacteria. The structure-activity relationship (SAR) analysis suggests that the presence of lipophilic substituents enhances membrane interaction and disrupts bacterial cell integrity .
Inhibition of Transport Proteins
Recent research highlights BMPC's role in inhibiting P-glycoprotein (P-gp), a critical transporter involved in drug absorption and resistance. Compounds similar to BMPC have demonstrated a ten-fold increase in P-gp inhibitory activity when hydroxyl or methoxy groups are introduced at specific positions on the piperidine ring. This suggests that BMPC could potentially modulate drug bioavailability through P-gp inhibition .
Structure-Activity Relationships (SAR)
The biological activity of BMPC is closely related to its chemical structure. Key findings from SAR studies include:
- Hydroxyl Group : The presence of a hydroxyl group at the 4-position enhances interactions with biological targets, increasing the compound's efficacy.
- Lipophilicity : Increased lipophilicity generally correlates with improved antibacterial activity, as seen in various analogs .
- Substituent Variability : Modifications to the benzyl group can lead to variations in potency and selectivity against specific pathogens or transport proteins .
Case Studies
- Antimicrobial Efficacy : In a comparative study, BMPC and its derivatives were tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited IC₅₀ values as low as 10 μM, demonstrating significant antibacterial activity .
- Drug Interaction Studies : A study investigating the interaction of BMPC with P-gp revealed that it significantly alters the transport characteristics of co-administered drugs, potentially leading to enhanced therapeutic effects when used in combination therapies .
Research Findings Summary Table
Q & A
Q. Table 1: Comparison of Synthetic Routes for Related Piperidine Derivatives
| Compound | Reagents | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Benzyl 4-oxo-2-propylpiperidine-1-carboxylate | Benzyl chloroformate, triethylamine | DCM | 24 hours | 89% | |
| Ethyl 4-hydroxypiperidine-1-carboxylate | Ethyl chloroformate, NaOH | THF | 18 hours | 75% |
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Key optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DCM, THF) enhance reactivity. Avoid protic solvents to minimize side reactions.
- Stoichiometry: Use a 1.2:1 molar ratio of benzyl chloroformate to piperidine derivative to ensure complete conversion.
- Temperature Control: Maintain 0–5°C during reagent addition to suppress exothermic side reactions.
- Purification: Employ gradient elution in column chromatography (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
Evidence from analogous syntheses shows that optimizing base strength (e.g., using DMAP as a catalyst) can reduce reaction times to 6–8 hours .
Basic: What characterization techniques are essential for confirming the compound’s structure?
Methodological Answer:
Standard characterization includes:
- NMR Spectroscopy:
- ¹H NMR: Confirm presence of benzyl (δ 7.2–7.4 ppm, aromatic protons) and piperidine (δ 3.5–4.2 ppm, CH₂ groups) signals.
- ¹³C NMR: Detect carbonyl (δ 155–160 ppm) and quaternary carbons.
- Mass Spectrometry (MS): Verify molecular ion peak (e.g., m/z 235.28 for [M+H]⁺) .
- Melting Point: Compare with literature values (e.g., 68°C for related compounds) .
Advanced: How can researchers resolve discrepancies in reported physical properties (e.g., melting points)?
Methodological Answer:
Discrepancies often arise from:
- Purity: Impurities lower melting points. Use HPLC (>98% purity) or repeated recrystallization.
- Polymorphism: Test crystallization solvents (e.g., ethanol vs. acetone) to isolate stable polymorphs.
- Instrument Calibration: Validate DSC or melting point apparatus with standard references (e.g., benzoic acid).
For example, conflicting melting points in SDS documents (e.g., 68°C vs. 167°C ) may reflect differing purity grades or measurement protocols.
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, chemical-resistant lab coat, and ANSI-approved goggles.
- Ventilation: Use fume hoods for synthesis and handling.
- First Aid:
- Skin Contact: Wash with soap/water for 15 minutes. Remove contaminated clothing .
- Eye Exposure: Flush with water for 10–15 minutes; consult an ophthalmologist .
Advanced: How should researchers approach toxicity assessments when toxicological data is limited?
Methodological Answer:
- Analog-Based Predictions: Use QSAR models to estimate toxicity from structurally similar compounds (e.g., benzyl piperidine derivatives) .
- In Vitro Testing: Conduct MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity.
- Incremental Exposure: Start with low concentrations (e.g., 1–10 µM) in biological assays and monitor for acute effects .
Advanced: What strategies are effective in using crystallography software (e.g., SHELX) for structural determination?
Methodological Answer:
- Data Collection: Use high-resolution (<1.0 Å) X-ray diffraction data.
- SHELX Workflow:
For example, SHELX refinement of analogous piperidine carboxylates achieved R1 values of 0.032 .
Basic: What are the primary research applications of this compound in organic chemistry?
Methodological Answer:
- Intermediate: Used to synthesize bioactive molecules (e.g., kinase inhibitors) via functional group transformations (e.g., oxidation of hydroxyl groups).
- Protecting Group: The benzyl ester can be selectively removed via hydrogenolysis .
Advanced: How can synthetic derivatives be designed for specific biological targets?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Introduce electron-withdrawing groups (e.g., nitro) to enhance binding to hydrophobic enzyme pockets.
- Replace the benzyl group with heteroaromatic rings (e.g., pyridine) for improved solubility.
- Computational Modeling: Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like GABA receptors .
Q. Table 2: Derivative Design Strategies
| Modification | Purpose | Example Derivative |
|---|---|---|
| Hydroxyl → Ketone | Enhance metabolic stability | Benzyl 4-oxo-4-methylpiperidine-1-carboxylate |
| Benzyl → Pyridyl | Improve water solubility | 4-Pyridylmethyl 4-hydroxy-4-methylpiperidine-1-carboxylate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
